(4-Isocyanatobutyl)benzene

Catalog No.
S1939465
CAS No.
77725-08-7
M.F
C11H13NO
M. Wt
175.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Isocyanatobutyl)benzene

CAS Number

77725-08-7

Product Name

(4-Isocyanatobutyl)benzene

IUPAC Name

4-isocyanatobutylbenzene

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

InChI

InChI=1S/C11H13NO/c13-10-12-9-5-4-8-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-9H2

InChI Key

WSOBVWCVIBTPPD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCCN=C=O

Canonical SMILES

C1=CC=C(C=C1)CCCCN=C=O

(4-Isocyanatobutyl)benzene, like many other isocyanate compounds, plays a significant role in polymer science, particularly in the formation of polyurethanes []. Polyurethanes are a versatile class of polymers with a wide range of applications due to their tailorable properties. The isocyanate group (N=C=O) in (4-Isocyanatobutyl)benzene is highly reactive with hydroxyl (OH) functionalities. This reactivity allows (4-Isocyanatobutyl)benzene to react with polyols (molecules with multiple hydroxyl groups) to form polyurethane linkages, creating the backbone of the polymer [].

(4-Isocyanatobutyl)benzene, also known as 1-benzyl-4-isocyanatobutane, is an organic compound characterized by the presence of an isocyanate functional group attached to a butyl chain that is further linked to a benzene ring. Its molecular formula is C10H12N2C_{10}H_{12}N_{2} with a molecular weight of approximately 176.22 g/mol. The compound exhibits a distinct structure where the isocyanate group (-N=C=O) plays a crucial role in its chemical reactivity and potential applications in various fields, including materials science and pharmaceuticals.

  • Nucleophilic Addition: The isocyanate can react with nucleophiles such as alcohols and amines to form carbamates or ureas, respectively.
  • Polymerization: (4-Isocyanatobutyl)benzene can participate in polymerization reactions, particularly in the formation of polyurethanes through reaction with polyols.
  • Hydrolysis: In the presence of moisture, isocyanates can hydrolyze to form corresponding amines and carbon dioxide.

These reactions highlight the compound's versatility in synthetic chemistry and materials development.

(4-Isocyanatobutyl)benzene and similar isocyanates are known for their potential biological activities. Isocyanates can exhibit toxicity, particularly through skin sensitization and respiratory irritation. Studies have indicated that exposure to isocyanates may lead to allergic reactions and respiratory issues in sensitive individuals. Furthermore, some derivatives have been explored for their anticancer properties due to their ability to interact with biological macromolecules.

Several methods exist for synthesizing (4-Isocyanatobutyl)benzene:

  • Phosgene Method: One common approach involves the reaction of phosgene with an appropriate amine derivative, followed by subsequent reactions to introduce the butyl chain.
  • Direct Isocyanation: Another method includes the direct reaction of benzylamine with phosgene or other isocyanate precursors under controlled conditions.
  • One-Pot Synthesis: Recent studies have explored efficient one-pot synthesis techniques that streamline the process by combining multiple reaction steps into a single procedure, thus enhancing yield and reducing waste .

(4-Isocyanatobutyl)benzene finds applications in various fields:

  • Polymer Industry: It is used as a building block for synthesizing polyurethanes and other polymers due to its reactivity with polyols.
  • Pharmaceuticals: The compound may serve as an intermediate in drug synthesis, particularly in developing compounds with specific biological activities.
  • Coatings and Adhesives: Its chemical properties make it suitable for use in coatings and adhesives that require durability and resistance to environmental factors.

Interaction studies involving (4-Isocyanatobutyl)benzene often focus on its reactivity with biological molecules. For instance:

  • Protein Interaction: Research has shown that isocyanates can modify amino acid residues in proteins, potentially leading to changes in protein function or triggering immune responses.
  • Environmental Impact Studies: Investigations into how (4-Isocyanatobutyl)benzene behaves in environmental settings reveal its potential for bioaccumulation and toxicity to aquatic organisms.

These studies are crucial for understanding both the utility and safety of this compound.

Several compounds share structural or functional similarities with (4-Isocyanatobutyl)benzene. Below are some notable examples along with a brief comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
Benzyl IsocyanateC8H7NOC_{8}H_{7}NOExhibits chemopreventive properties; simpler structure compared to (4-Isocyanatobutyl)benzene .
1,3-Bis(isocyanatomethyl)benzeneC10H8N2O2C_{10}H_{8}N_{2}O_{2}More complex with two isocyanate groups; used in advanced polymer applications .
Hexamethylene DiisocyanateC8H14N2C_{8}H_{14}N_{2}Commonly used in polyurethane production; differs by having a longer aliphatic chain .

The uniqueness of (4-Isocyanatobutyl)benzene lies in its specific combination of a butyl chain linked to a benzene ring with an isocyanate group, providing distinct reactivity patterns not found in simpler or more complex analogs.

XLogP3

3.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Dates

Modify: 2023-08-16

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